molecular formula C5H8Br2O2 B046817 Ethyl 2,3-dibromopropionate CAS No. 3674-13-3

Ethyl 2,3-dibromopropionate

Cat. No.: B046817
CAS No.: 3674-13-3
M. Wt: 259.92 g/mol
InChI Key: OENICUBCLXKLJQ-UHFFFAOYSA-N
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Description

Ethyl 2,3-dibromopropionate (CAS 3674-13-3, C₅H₈Br₂O₂) is a vicinal dibromide ester widely used as a key intermediate in organic synthesis. Its molecular structure features bromine atoms at the 2- and 3-positions of the propionate chain, enabling diverse reactivity, including elimination, substitution, and cyclization reactions. It is commercially available as a racemate and has applications in synthesizing heterocycles such as benzoxathianes, pyrido-oxazines, and aziridine derivatives . Recent advancements in enantiopure preparation via preparative HPLC have enhanced its utility in chiral drug development .

Preparation Methods

Synthetic Routes and Reaction Conditions: Ethyl 2,3-dibromopropionate can be synthesized through the bromination of ethyl acrylate. The reaction typically involves the addition of bromine (Br2) to ethyl acrylate in the presence of a solvent such as carbon tetrachloride (CCl4) or chloroform (CHCl3). The reaction is carried out at room temperature, and the product is purified through distillation or recrystallization .

Industrial Production Methods: In an industrial setting, the production of this compound follows a similar bromination process but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems helps in maintaining consistent reaction conditions and efficient production .

Scientific Research Applications

Synthesis of Biologically Active Compounds

Ethyl 2,3-dibromopropionate serves as a crucial intermediate in the synthesis of several heterocyclic compounds that exhibit biological activity. The compound's structure allows it to participate in various chemical reactions, making it valuable in medicinal chemistry.

  • Heterocyclic Compounds : The compound is utilized in synthesizing heterocycles, which are prevalent in pharmaceuticals. These compounds often possess unique properties that make them suitable for drug development. For instance, enantiomers of this compound can be used to create chiral drugs, which may have enhanced efficacy or reduced side effects compared to their non-chiral counterparts .

Enantioselective Synthesis

Recent studies have highlighted the importance of obtaining enantiopure forms of this compound. The ability to produce these enantiomers through enantioselective synthesis or preparative HPLC (High-Performance Liquid Chromatography) is critical for advancing research in chiral drug development.

  • Enantioselective Synthesis : Research indicates that while racemic mixtures are commercially available, the enantiomers are not readily accessible. Efforts to synthesize these enantiomers have shown varying degrees of success, with preparative HPLC achieving high purity levels (ee > 99.5%) for both enantiomers . This capability is essential for researchers aiming to develop specific pharmacological agents.

Analytical Chemistry Applications

This compound is also employed in analytical chemistry for method development and validation. Its properties make it suitable for use as a standard or reagent in various chromatographic techniques.

  • Chromatographic Standards : The compound can be used as a standard in gas chromatography (GC) and liquid chromatography (LC) due to its well-defined characteristics and behavior under different conditions . This application is vital for ensuring accuracy and reliability in analytical methods used in laboratories.

Toxicological Studies

Understanding the toxicological profile of this compound is crucial for its safe handling and application in research and industry. Studies have reported its acute toxicity levels, which are important for risk assessment and regulatory compliance.

  • Toxicity Data : The compound has been documented to have an LD50 of approximately 240 mg/kg when administered orally to rats and 230 mg/kg via dermal exposure . Such data inform safety protocols for laboratory use and handling procedures.

Market Applications

The market for this compound is driven by its applications in chemical synthesis and research. Its availability from various suppliers facilitates its use across different sectors, including pharmaceuticals and agrochemicals.

  • Market Trends : The compound is increasingly recognized for its role in developing new therapeutic agents, which contributes to its growing demand within the chemical industry .

Mechanism of Action

The mechanism of action of ethyl 2,3-dibromopropionate involves its reactivity towards nucleophiles. The bromine atoms in the compound are highly electrophilic, making them susceptible to nucleophilic attack. This reactivity allows this compound to modify nucleophilic sites in biomolecules, leading to enzyme inhibition or protein modification . The molecular targets and pathways involved depend on the specific nucleophiles and reaction conditions used .

Comparison with Similar Compounds

Ethyl vs. Methyl 2,3-Dibromopropionate: Chain Length Effects

Property This compound Mthis compound (CAS 1729-67-5)
Molecular Formula C₅H₈Br₂O₂ C₄H₆Br₂O₂
Molecular Weight 259.92 g/mol 247.89 g/mol
Boiling Point 211–214°C (746 mmHg) 195–198°C (lit.)
Applications Heterocycle synthesis, CNT coupling agents Limited literature, niche synthetic uses

Key Differences :

  • Ethyl derivatives are more lipophilic, influencing solubility in organic solvents and bioavailability in pharmaceutical applications .

Vicinal (2,3) vs. Geminal (2,2) Dibromo Esters

Property This compound Ethyl 2,2-Dibromopropionate (CAS 34757-17-0)
Bromine Position Vicinal (adjacent carbons) Geminal (same carbon)
Reactivity Eliminates to form acrylates Favors substitution or radical reactions
Example Reaction Reductive debromination yields trans-alkenes LiAlH₄ reduction produces branched alcohols

Key Insight : Vicinal dibromides like this compound are superior for synthesizing alkenes or heterocycles via elimination, while geminal analogs are less reactive in such pathways .

Comparison with Other Vicinal Dibromides

Compound Structure Reactivity with Amines Product
This compound CH₂BrCHBrCOOEt Forms 3-arylaminopropionates Acrylate intermediates
1,2-Dibromoethane BrCH₂CH₂Br Less selective debromination Ethylene or substituted ethanes

Key Insight: this compound’s ester group stabilizes intermediates, enabling regioselective reactions (e.g., with o-anisidine) that simpler dibromides cannot achieve .

Mono- vs. Di-Bromo Esters: Ethyl 2-Bromopropionate

Property This compound Ethyl 2-Bromopropionate (CAS 535-11-5)
Bromine Count 2 1
Reactivity Dual elimination/substitution Single substitution
Applications Heterocycle synthesis Limited to mono-functional intermediates

Key Insight: The second bromine in this compound enables tandem reactions (e.g., cyclization to benzoxathianes), unavailable in mono-bromo analogs .

Substituent Effects: Phenyl vs. Ethyl Groups

Compound Structure Reactivity
This compound CH₂BrCHBrCOOEt High electrophilicity at C2 and C3
Ethyl 2,3-Dibromo-3-phenylpropionate PhCHBrCHBrCOOEt Steric hindrance slows nucleophilic attacks

Key Insight : The phenyl group in ethyl 2,3-dibromo-3-phenylpropionate reduces reactivity due to steric effects, making it less versatile than the unsubstituted ethyl derivative .

Biological Activity

Ethyl 2,3-dibromopropionate (CAS No. 3674-13-3) is a chemical compound with significant biological activity, particularly in the fields of medicinal chemistry and organic synthesis. Its unique structure, characterized by two bromine atoms and an ester functional group, contributes to its reactivity and potential applications in various biological systems.

  • Molecular Formula : C₅H₈Br₂O₂
  • Molecular Weight : 259.92 g/mol
  • Solubility : Soluble in organic solvents, with a reported solubility of approximately 0.838 mg/mL in water .
  • Log P (octanol-water partition coefficient) : Approximately 2.2, indicating moderate lipophilicity .

Biological Activity

This compound exhibits several biological activities that are noteworthy:

  • Antimicrobial Properties : Research has indicated that dibrominated compounds often display antimicrobial activity. This compound has been studied for its potential as an antimicrobial agent against various pathogens. Its effectiveness is attributed to the presence of bromine atoms, which can disrupt microbial cell membranes and inhibit growth .
  • Synthesis of Bioactive Molecules : This compound is frequently used as a reagent in organic synthesis for the preparation of biologically active derivatives. For example, it has been utilized in the synthesis of chiral aziridine ligands which are important in asymmetric synthesis . The bromine substituents enhance nucleophilicity and facilitate further reactions that lead to complex molecular architectures.
  • Chirality and Pharmacological Applications : this compound can be resolved into enantiomers that exhibit different biological activities. Studies have shown that specific derivatives can act as inhibitors or modulators of enzyme activity, making them candidates for drug development .

Case Studies

Several studies highlight the biological implications of this compound:

  • Study on Antimicrobial Activity : A study demonstrated that derivatives synthesized from this compound showed significant inhibition against Gram-positive and Gram-negative bacteria. The mechanism was linked to membrane disruption caused by the brominated moieties .
  • Synthesis of Chiral Compounds : In a synthetic route involving this compound, researchers successfully produced enantiopure carboxylic acids through hydrolysis processes. These acids exhibited distinct pharmacological properties and were tested for anti-inflammatory effects .

Data Table

Here is a summary table of key properties and findings related to this compound:

Property/ActivityDetails
Molecular FormulaC₅H₈Br₂O₂
Molecular Weight259.92 g/mol
Solubility0.838 mg/mL in water
Log P2.2
Antimicrobial ActivityEffective against various pathogens
Use in SynthesisPrecursor for chiral ligands
ChiralityCan be resolved into enantiomers

Q & A

Basic Research Questions

Q. What are the primary methods for obtaining enantiopure ethyl 2,3-dibromopropionate, and how do their outcomes differ?

Two main strategies are enantioselective synthesis and preparative HPLC enantioseparation of racemic mixtures. Enantioselective synthesis, starting from (S)-serine, achieves moderate yields (~58%) but suffers from low enantiomeric excess (ee ≈ 9–50%) due to racemization during bromination steps . In contrast, preparative HPLC using a Chiralpak AD-H column with hexane/ethanol (95:5, v/v) as the mobile phase achieves >99.5% ee for both enantiomers on a multigram scale . HPLC is preferred for high-purity applications, while synthesis is limited by racemization challenges.

Q. How is enantiomeric excess (ee) of this compound quantified, and what analytical techniques validate purity?

Enantiopurity is determined via analytical HPLC with chiral stationary phases (e.g., Chiralpak AD-H) coupled with UV (220–254 nm) and circular dichroism (CD) detection . Absolute configurations are confirmed using optical rotation and electronic circular dichroism (ECD) spectroscopy, which show mirror-image profiles for enantiomers . Nuclear magnetic resonance (NMR) and mass spectrometry (MS) further characterize structural integrity .

Q. What are the common challenges in synthesizing enantiopure this compound, and how do they arise?

Racemization during bromination steps significantly reduces ee in enantioselective synthesis. For example, soluble phosphine oxide by-products in the reaction mixture may accelerate racemization . Additionally, purification via column chromatography can introduce variability in ee due to incomplete separation of diastereomers .

Advanced Research Questions

Q. What preparative HPLC parameters are critical for achieving high-yield enantioseparation of this compound?

Key parameters include:

  • Column : Chiralpak AD-H (250 × 10 mm, 5 µm) .
  • Mobile phase : Hexane/ethanol (95:5, v/v) at 5 mL/min flow rate .
  • Detection : UV (254 nm) and CD monitoring for peak collection .
  • Injection strategy : Stacked injections (50 µL per 1.2 minutes) over 24 hours to process 5 g of racemate . This setup achieves >99.5% ee with a 50% theoretical yield, which can be improved by recycling the undesired enantiomer through racemization .

Q. How can racemization during synthesis be mechanistically explained, and what mitigation strategies exist?

Racemization occurs via dehydrobromination of the intermediate ethyl 2-bromoacrylate, which forms a planar α,β-unsaturated ester susceptible to nucleophilic attack from either side . Mitigation strategies include:

  • Lowering reaction temperatures to reduce racemization kinetics.
  • Using non-basic purification methods to avoid β-elimination .
  • Switching to enantioselective HPLC as a bypass for synthesis limitations .

Q. What methodologies enable recycling of unwanted enantiomers to improve preparative HPLC yield?

The "racemization-recycling" approach involves:

  • Isolating the undesired enantiomer after initial HPLC separation.
  • Subjecting it to racemization (e.g., via base-catalyzed equilibration).
  • Repeating HPLC to recover additional desired enantiomer . This strategy circumvents the 50% yield limit of conventional preparative HPLC .

Q. How does enantiopurity of this compound influence its utility in synthesizing bioactive heterocycles?

Enantiopure this compound is a key intermediate for chiral heterocycles like 1,4-benzoxazines, which exhibit anti-angiogenic, neuroprotective, or antibacterial properties . For example, (R)- and (S)-enantiomers of ethyl 3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate show distinct receptor-binding activities due to stereochemical differences .

Q. Data Contradiction Analysis

Q. Why do enantioselective synthesis and HPLC enantioseparation yield conflicting ee values for this compound?

Discrepancies arise from inherent limitations in synthesis (e.g., racemization during bromination) versus the precision of HPLC . For instance, synthesized (S)-2 shows variable ee (9–50%) due to intermediate instability, while HPLC isolates enantiomers without racemization . Researchers must prioritize HPLC for high-purity needs and use synthesis only for racemic or low-ee applications.

Q. Methodological Recommendations

  • For synthesis : Monitor racemization via time-resolved HPLC and optimize bromination conditions (e.g., solvent, base) to minimize β-elimination .
  • For HPLC : Scale separations using 1 cm diameter columns and stacked injections to maximize throughput .
  • For characterization : Combine optical rotation, ECD, and NMR to unambiguously assign configurations .

Properties

IUPAC Name

ethyl 2,3-dibromopropanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C5H8Br2O2/c1-2-9-5(8)4(7)3-6/h4H,2-3H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OENICUBCLXKLJQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(CBr)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8Br2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID80871038
Record name Propanoic acid, 2,3-dibromo-, ethyl ester
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Molecular Weight

259.92 g/mol
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URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

3674-13-3
Record name Ethyl 2,3-dibromopropanoate
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Record name Ethyl 2,3-dibromopropanoate
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Record name Ethyl 2,3-dibromopropionate
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Record name Propanoic acid, 2,3-dibromo-, ethyl ester
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Record name Ethyl 2,3-dibromopropionate
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Retrosynthesis Analysis

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Feasible Synthetic Routes

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